molecular formula C18H19F3N2O B11951391 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B11951391
M. Wt: 336.4 g/mol
InChI Key: ZINZYNKPMUPCIE-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is an organic compound that features a urea functional group This compound is characterized by the presence of a butyl group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring

Preparation Methods

The synthesis of 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-butylaniline with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The presence of functional groups allows for substitution reactions, where specific atoms or groups in the molecule can be replaced with other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The urea group can form hydrogen bonds with specific amino acid residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar compounds to 1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea include:

    1-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea: Differing by the presence of a chlorine atom instead of a butyl group.

    1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea: Differing by the presence of a methyl group instead of a butyl group.

    1-(4-Phenyl)-3-[2-(trifluoromethyl)phenyl]urea: Lacking the butyl group entirely.

Properties

Molecular Formula

C18H19F3N2O

Molecular Weight

336.4 g/mol

IUPAC Name

1-(4-butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C18H19F3N2O/c1-2-3-6-13-9-11-14(12-10-13)22-17(24)23-16-8-5-4-7-15(16)18(19,20)21/h4-5,7-12H,2-3,6H2,1H3,(H2,22,23,24)

InChI Key

ZINZYNKPMUPCIE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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